2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl octanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG4 Monooctanoate typically involves the esterification of polyethylene glycol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of PEG4 Monooctanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
PEG4 Monooctanoate can undergo various chemical reactions, including:
Oxidation: The PEG chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide are commonly employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
PEG4 Monooctanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of PEG4 Monooctanoate involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The PEG chain provides hydrophilicity, while the monooctanoate group offers hydrophobicity, allowing the compound to act as an effective surfactant and emulsifier. This dual functionality enables PEG4 Monooctanoate to stabilize emulsions, enhance solubility, and improve the delivery of active ingredients in various applications .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol 4 monolaurate: Similar structure but with a laurate group instead of an octanoate group.
Polyethylene glycol 4 monostearate: Contains a stearate group, providing different hydrophobic properties.
Polyethylene glycol 4 monooleate: Features an oleate group, offering unsaturation and different reactivity.
Uniqueness
PEG4 Monooctanoate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both solubility and emulsification. Its relatively short PEG chain and medium-length fatty acid group provide a versatile compound for various scientific and industrial uses .
Properties
CAS No. |
68415-68-9 |
---|---|
Molecular Formula |
C16H32O6 |
Molecular Weight |
320.42 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl octanoate |
InChI |
InChI=1S/C16H32O6/c1-2-3-4-5-6-7-16(18)22-15-14-21-13-12-20-11-10-19-9-8-17/h17H,2-15H2,1H3 |
InChI Key |
ZNTIHUNBZVIFHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOCCOCCO |
Origin of Product |
United States |
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